molecular formula C15H24N2O3S B4619406 3-[4-(dimethylsulfamoyl)phenyl]-N-(2-methylpropyl)propanamide

3-[4-(dimethylsulfamoyl)phenyl]-N-(2-methylpropyl)propanamide

Cat. No.: B4619406
M. Wt: 312.4 g/mol
InChI Key: JNNJXARVZBTRAX-UHFFFAOYSA-N
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Description

3-[4-(dimethylsulfamoyl)phenyl]-N-(2-methylpropyl)propanamide is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(dimethylsulfamoyl)phenyl]-N-(2-methylpropyl)propanamide typically involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 4-aminobenzenesulfonamide with dimethyl sulfate to introduce the dimethylsulfamoyl group.

    Attachment of the Propanamide Moiety: The next step involves the reaction of the intermediate product with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(dimethylsulfamoyl)phenyl]-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

3-[4-(dimethylsulfamoyl)phenyl]-N-(2-methylpropyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: Employed in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(dimethylsulfamoyl)phenyl]-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)benzoic acid
  • N-(2-methylpropyl)-3-phenylpropanamide
  • 4-(dimethylsulfamoyl)phenylacetic acid

Uniqueness

3-[4-(dimethylsulfamoyl)phenyl]-N-(2-methylpropyl)propanamide is unique due to the combination of its sulfonamide and propanamide groups, which confer specific chemical properties and biological activities not observed in the similar compounds listed above.

Properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-12(2)11-16-15(18)10-7-13-5-8-14(9-6-13)21(19,20)17(3)4/h5-6,8-9,12H,7,10-11H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNJXARVZBTRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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